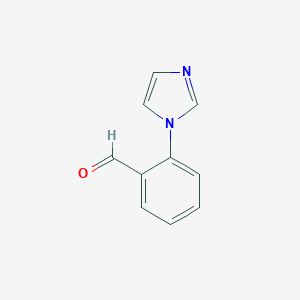

2-(1H-imidazol-1-yl)benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-imidazol-1-ylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-7-9-3-1-2-4-10(9)12-6-5-11-8-12/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTTDLYLKYXGCBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70439545 | |

| Record name | 2-(1H-imidazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151055-86-6 | |

| Record name | 2-(1H-Imidazol-1-yl)benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=151055-86-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(1H-imidazol-1-yl)benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70439545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis and Characterization of 2-(1H-imidazol-1-yl)benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the synthesis and characterization of 2-(1H-imidazol-1-yl)benzaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. The imidazole moiety is a critical pharmacophore, and its incorporation into aromatic systems provides a versatile scaffold for developing novel therapeutic agents. This guide details a robust synthetic protocol and outlines the analytical techniques for compound characterization.

Synthesis via Ullmann Condensation

The most common and effective method for synthesizing this compound is the copper-catalyzed N-arylation reaction known as the Ullmann condensation. This reaction involves the coupling of an aryl halide, typically 2-fluorobenzaldehyde or 2-bromobenzaldehyde, with imidazole in the presence of a copper catalyst and a base. The use of 2-fluorobenzaldehyde is often preferred due to the high reactivity of the fluorine atom in nucleophilic aromatic substitution.

Reaction Scheme: The reaction proceeds by coupling 2-fluorobenzaldehyde with imidazole, catalyzed by copper(I) iodide (CuI) with potassium carbonate (K₂CO₃) as the base in a polar aprotic solvent like dimethylformamide (DMF).

Experimental Protocols

This section provides a detailed, representative methodology for the synthesis and purification of this compound. While specific experimental data for the ortho-isomer is sparse in published literature, this protocol is adapted from established procedures for similar copper-catalyzed N-arylations of imidazoles[1][2].

2.1. Synthesis of this compound

-

Materials and Reagents:

-

2-Fluorobenzaldehyde

-

Imidazole

-

Copper(I) Iodide (CuI)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Argon or Nitrogen gas (for inert atmosphere)

-

-

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add imidazole (1.2 equivalents), anhydrous potassium carbonate (2.0 equivalents), and copper(I) iodide (0.1 equivalents).

-

Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this process three times to ensure an inert atmosphere.

-

Add anhydrous DMF to the flask via syringe, enough to dissolve the reagents and allow for effective stirring.

-

Add 2-fluorobenzaldehyde (1.0 equivalent) to the reaction mixture dropwise via syringe.

-

Heat the reaction mixture to 120-140 °C and stir vigorously for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete (as indicated by TLC), cool the mixture to room temperature.

-

Quench the reaction by pouring the mixture into water.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with water, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

2.2. Purification

-

The crude product is typically purified by column chromatography on silica gel.

-

A solvent system of ethyl acetate/hexane or dichloromethane/methanol is commonly used as the eluent to isolate the pure product.

-

The fractions containing the desired product are combined and the solvent is evaporated to yield this compound as a solid.

Characterization Data

While a detailed experimental protocol for the synthesis of this compound can be reliably established from related reactions, specific, experimentally verified characterization data for this ortho-isomer is not widely available in the surveyed literature.

For reference and comparison, the well-documented data for the corresponding para-isomer, 4-(1H-imidazol-1-yl)benzaldehyde , is provided below[1][3][4][5]. It is expected that the ortho-isomer would exhibit a more complex splitting pattern in the aromatic region of the ¹H NMR spectrum due to the different symmetry and spin-spin coupling between adjacent protons.

Table 1: Physical and Chemical Properties

| Property | Value |

| Compound Name | This compound |

| Molecular Formula | C₁₀H₈N₂O |

| Molecular Weight | 172.18 g/mol |

| CAS Number | 151055-86-6 |

| Appearance | Expected to be a solid |

| Melting Point | Data not available |

| Reference Compound | 4-(1H-imidazol-1-yl)benzaldehyde |

| Molecular Formula | C₁₀H₈N₂O |

| Molecular Weight | 172.18 g/mol [3] |

| CAS Number | 10040-98-9[3] |

| Appearance | White to pale yellow solid[6] |

| Melting Point | 153-155 °C[3] |

Table 2: Spectroscopic Data for 4-(1H-imidazol-1-yl)benzaldehyde (Reference)

| ¹H NMR (400 MHz, CDCl₃) | δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| 10.05 | s | - | C(O)H | |

| 8.03 | d | 8.6 | 2 x CarylH | |

| 7.99 | s | - | CimidH | |

| 7.60 | d | 8.6 | 2 x CarylH | |

| 7.39 | m | - | CimidH | |

| 7.26 | m | - | CimidH |

Citation for ¹H NMR data:[4][5]

| ¹³C NMR (100.6 MHz, CDCl₃) | δ (ppm) | Assignment |

| 190.48 | C(O)H | |

| 141.60 | Caryl | |

| 135.28 | CimidH | |

| 134.84 | Caryl | |

| 131.48 | CarylH | |

| 131.23 | CimidH | |

| 120.97 | CarylH | |

| 117.54 | CimidH |

Citation for ¹³C NMR data:[4][5]

| IR Spectroscopy (ATR) | Wavenumber (cm⁻¹) | Assignment |

| 3138, 3109 | Caryl-H stretch | |

| 2818, 2746 | Aldehyde C-H stretch (Fermi doublet) | |

| 1676 | C=O stretch | |

| 1604, 1519, 1481 | Aromatic C=C stretch |

| Mass Spectrometry | m/z | Assignment |

| GC-MS | 172 | [M]⁺ |

Mandatory Visualizations

The following diagram illustrates the logical workflow for the synthesis of this compound.

Caption: Ullmann condensation workflow for synthesis.

References

An In-depth Technical Guide to the Physicochemical Properties of 2-(1H-imidazol-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-(1H-imidazol-1-yl)benzaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource of available data, experimental protocols, and structural information. It is important to note that while extensive data exists for the isomeric 4-(1H-imidazol-1-yl)benzaldehyde, specific experimental values for the 2-isomer are less prevalent in the literature. This guide focuses on the available information for the title compound, with comparative data for the 4-isomer provided for context where relevant.

Core Physicochemical Properties

This compound is an organic compound featuring a benzaldehyde moiety substituted at the ortho-position with a 1H-imidazol-1-yl group.[1] Its chemical structure combines the reactive aldehyde functional group with the versatile imidazole ring, a common scaffold in pharmacologically active molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 151055-86-6 | [1][2] |

| Molecular Formula | C₁₀H₈N₂O | [1][3] |

| Molecular Weight | 172.18 g/mol | [3] |

| Physical State | Light yellow powder | [4] |

| Melting Point | Not reported | |

| Boiling Point | 316.5°C at 760 mmHg (Predicted) | [4] |

| logP (calculated) | 1.6848 | [3] |

| Topological Polar Surface Area (TPSA) | 34.89 Ų | [3] |

Table 2: Comparative Physicochemical Properties of 4-(1H-imidazol-1-yl)benzaldehyde

| Property | Value | Source |

| CAS Number | 10040-98-9 | |

| Molecular Formula | C₁₀H₈N₂O | |

| Molecular Weight | 172.18 g/mol | |

| Physical State | White to light brown solid | |

| Melting Point | 153-155 °C | |

| pKa (predicted) | 5.07 ± 0.10 |

Synthesis and Characterization Workflow

The synthesis of this compound typically involves the N-arylation of imidazole with an ortho-substituted benzaldehyde derivative. A common approach is the Ullmann condensation, which utilizes a copper catalyst to facilitate the coupling of an aryl halide with an N-H containing compound. The subsequent characterization of the purified product relies on standard analytical techniques to confirm its identity and purity.

Caption: A generalized workflow for the synthesis and characterization of this compound.

Experimental Protocols

Synthesis: Ullmann-Type N-Arylation of Imidazole

Materials:

-

Imidazole (1.0 mmol)

-

2-Bromobenzaldehyde (1.0 mmol)

-

Copper(I) oxide (Cu₂O) or Copper(I) iodide (CuI) (0.1 mmol)

-

Potassium hydroxide (KOH) or Potassium carbonate (K₂CO₃) (3.0 mmol)

-

Solvent: Dimethylformamide (DMF) or a mixture of water and isopropyl alcohol (v/v = 1/1)[10]

Procedure:

-

To a reaction vessel, add imidazole, potassium hydroxide/carbonate, and the chosen solvent.

-

Stir the mixture for 15 minutes at room temperature.

-

Add the copper catalyst and 2-bromobenzaldehyde to the mixture.

-

The reaction mixture is then heated under reflux (temperatures can range from 80-120°C depending on the specific catalyst and solvent system) for several hours (e.g., 2-24 hours).[8][10] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After completion, the reaction mixture is cooled to room temperature.

-

The mixture is then subjected to an aqueous work-up, typically involving dilution with water and extraction with an organic solvent such as ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield pure this compound.

Characterization Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve a small amount of the purified product in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Instrumentation: A standard NMR spectrometer (e.g., 400 MHz) is used to acquire ¹H and ¹³C NMR spectra.

-

Data Acquisition: Standard pulse programs are used for both proton and carbon spectra.

Infrared (IR) Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer or by preparing a KBr pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: The spectrum is typically recorded over a range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

-

Sample Introduction: The sample is introduced into the mass spectrometer, often via direct infusion or after separation by gas or liquid chromatography.

-

Ionization: Electron Ionization (EI) is a common method for this type of molecule.[11]

-

Instrumentation: A mass spectrometer (e.g., a quadrupole or time-of-flight analyzer) is used to separate the ions based on their mass-to-charge ratio (m/z).

Spectroscopic Data Interpretation

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the benzaldehyde and imidazole rings.

-

Aldehyde Proton (-CHO): A singlet in the downfield region, typically around δ 9.5-10.5 ppm.

-

Aromatic Protons (Benzene Ring): A complex multiplet pattern in the range of δ 7.0-8.5 ppm, corresponding to the four protons on the disubstituted benzene ring.

-

Imidazole Protons: Three distinct signals corresponding to the protons on the imidazole ring, typically in the range of δ 7.0-8.0 ppm. The proton at the 2-position of the imidazole ring usually appears as a singlet, while the other two protons will appear as distinct signals.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon framework.

-

Carbonyl Carbon (C=O): A signal in the highly deshielded region, typically around δ 190-195 ppm.

-

Aromatic and Imidazole Carbons: Multiple signals in the aromatic region (δ 110-150 ppm) corresponding to the carbons of the benzene and imidazole rings.

Infrared (IR) Spectroscopy

The IR spectrum is useful for identifying key functional groups.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band around 1700 cm⁻¹.

-

C-H Stretch (Aldehyde): Two weaker bands may be observed around 2820 and 2720 cm⁻¹.

-

Aromatic C=C Stretches: Medium to weak absorptions in the 1600-1450 cm⁻¹ region.

-

Aromatic C-H Stretches: Absorptions above 3000 cm⁻¹.

Mass Spectrometry (MS)

Under Electron Ionization (EI), the mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

-

Molecular Ion (M⁺•): A peak at m/z = 172, corresponding to the molecular weight of the compound.

-

Fragmentation: Common fragmentation pathways for benzaldehydes include the loss of a hydrogen radical (M-1) to give a stable benzoyl cation (m/z 171), and the loss of carbon monoxide (M-28) from the benzoyl cation to give a phenyl cation (m/z 143).[12] Further fragmentation of the imidazole ring and the benzene ring will also contribute to the overall spectrum.

Biological Activity

While many imidazole and benzimidazole derivatives are known to possess a wide range of biological activities, including antibacterial, antifungal, and anticancer properties, there is currently a lack of specific studies on the biological effects of this compound in the reviewed literature.[11][13] The structurally related benzimidazoles are key components in a number of therapeutic agents.[11] Further research is required to elucidate the potential pharmacological profile of this specific isomer.

Conclusion

This technical guide has summarized the currently available physicochemical data for this compound. While fundamental properties such as its molecular formula and weight are well-established, there is a noticeable lack of comprehensive experimental data, particularly when compared to its 4-isomer. The provided experimental outlines for synthesis and characterization are based on established methods for analogous compounds and serve as a practical starting point for researchers. The spectroscopic data interpretation offers a predictive guide for the characterization of this compound. Further experimental investigation is necessary to fully characterize the physicochemical properties and explore the potential biological activities of this compound.

References

- 1. pschemicals.com [pschemicals.com]

- 2. 2abiotech.net [2abiotech.net]

- 3. chemscene.com [chemscene.com]

- 4. 2-imidazol-1-ylbenzaldehyde151055-86-6,Purity95%_Synchem Inc. [molbase.com]

- 5. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 6. Ullmann Reaction [organic-chemistry.org]

- 7. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]

- 10. biomedres.us [biomedres.us]

- 11. scispace.com [scispace.com]

- 12. scribd.com [scribd.com]

- 13. researchgate.net [researchgate.net]

Spectral Data Analysis: A Technical Guide to Imidazolylbenzaldehydes

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectral data analysis for imidazolylbenzaldehydes, a class of compounds with significant interest in medicinal chemistry and materials science. Due to the limited availability of published experimental data for 2-(1H-imidazol-1-yl)benzaldehyde, this document focuses on the comprehensive spectral analysis of its well-characterized isomer, 4-(1H-imidazol-1-yl)benzaldehyde . The methodologies and data interpretation presented herein serve as a robust framework for the analysis of related substituted benzaldehyde compounds. This guide includes detailed experimental protocols, tabulated spectral data for Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), and visual diagrams of the molecular structure and experimental workflow.

Introduction

N-arylated imidazoles are crucial scaffolds in a wide array of biologically active compounds, finding applications as anticancer, anti-inflammatory, and antiviral agents. The presence of both an imidazole ring and a reactive aldehyde group makes imidazolylbenzaldehydes versatile precursors for the synthesis of various pharmaceutical and chemical entities. Accurate structural elucidation through spectral analysis is a critical step in the development and quality control of these compounds. This guide offers a deep dive into the spectral characterization of 4-(1H-imidazol-1-yl)benzaldehyde, providing a valuable reference for researchers working with this and similar molecular structures.

Molecular Structure

The structure of 4-(1H-imidazol-1-yl)benzaldehyde consists of an imidazole ring linked to a benzaldehyde moiety at the para position of the phenyl ring.

Caption: Molecular Structure of 4-(1H-imidazol-1-yl)benzaldehyde.

Experimental Protocols

Synthesis of 4-(1H-imidazol-1-yl)benzaldehyde

A common and high-yield method for synthesizing 4-(1H-imidazol-1-yl)benzaldehyde involves a copper-catalyzed Ullmann condensation reaction.

Materials:

-

4-Bromobenzaldehyde

-

Imidazole

-

Potassium Carbonate (K₂CO₃)

-

Copper(I) catalyst (e.g., Copper(I) iodide)

-

Aprotic solvent (e.g., Dimethylformamide, DMF)

Procedure:

-

To a solution of 4-bromobenzaldehyde in an aprotic solvent, add imidazole, potassium carbonate, and a catalytic amount of a copper(I) salt.

-

Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to yield 4-(1H-imidazol-1-yl)benzaldehyde as a solid.

Spectral Analysis Instrumentation

-

NMR Spectroscopy: Spectra are typically recorded on a 400 MHz or 500 MHz spectrometer. Samples are dissolved in deuterated solvents such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

-

IR Spectroscopy: Infrared spectra are obtained using an FT-IR spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for solid samples.

-

Mass Spectrometry: Mass spectra can be acquired using various techniques, including Gas Chromatography-Mass Spectrometry (GC-MS) with electron impact (EI) ionization.

Spectral Data and Interpretation for 4-(1H-imidazol-1-yl)benzaldehyde

The following sections present the spectral data for the para-isomer, which is crucial for its structural confirmation.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the different types of protons and their neighboring environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |

| 10.05 | Singlet | - | 1H | Aldehyde (-CHO) |

| 8.03 | Doublet | 8.6 | 2H | Aromatic (ortho to -CHO) |

| 7.99 | Singlet | - | 1H | Imidazole (C2-H) |

| 7.60 | Doublet | 8.6 | 2H | Aromatic (meta to -CHO) |

| 7.39 | Multiplet | - | 1H | Imidazole (C5-H) |

| 7.26 | Multiplet | - | 1H | Imidazole (C4-H) |

| Solvent: CDCl₃, Frequency: 400 MHz |

Interpretation:

-

The distinct singlet at 10.05 ppm is characteristic of an aldehyde proton.

-

The two doublets at 8.03 and 7.60 ppm, each integrating to 2H, indicate a para-substituted benzene ring.

-

The three signals at 7.99, 7.39, and 7.26 ppm correspond to the three protons on the imidazole ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum identifies the different carbon environments in the molecule.

| Chemical Shift (δ) ppm | Assignment |

| 190.48 | Aldehyde Carbonyl (C=O) |

| 141.60 | Aromatic (C-N) |

| 135.28 | Imidazole (C2) |

| 134.84 | Aromatic (C-CHO) |

| 131.48 | Aromatic (CH, meta to -CHO) |

| 131.23 | Imidazole (C5) |

| 120.97 | Aromatic (CH, ortho to -CHO) |

| 117.54 | Imidazole (C4) |

| Solvent: CDCl₃, Frequency: 100.6 MHz |

Interpretation:

-

The peak at 190.48 ppm is indicative of the carbonyl carbon of the aldehyde group.

-

The signals between 117 and 142 ppm correspond to the various sp² hybridized carbons of the aromatic and imidazole rings.

Infrared (IR) Spectroscopy

The IR spectrum helps to identify the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3138, 3109 | Weak, Medium | Aromatic C-H stretch |

| 2818, 2746 | Medium | Aldehyde C-H stretch (Fermi doublet) |

| 1676 | Strong | Carbonyl (C=O) stretch |

| 1604, 1519, 1481 | Strong | Aromatic C=C stretch |

| Technique: ATR |

Interpretation:

-

The strong, sharp peak at 1676 cm⁻¹ is a clear indicator of the carbonyl (C=O) stretching vibration of the aldehyde.

-

The pair of medium intensity peaks at 2818 and 2746 cm⁻¹ (a Fermi doublet) is highly characteristic of the C-H stretch of an aldehyde group.

-

Bands above 3100 cm⁻¹ and in the 1480-1600 cm⁻¹ region confirm the presence of aromatic C-H and C=C bonds, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

| m/z | Assignment |

| 172 | Molecular Ion [M]⁺ |

| Technique: GC-MS (EI) |

Interpretation:

-

The molecular ion peak at an m/z of 172 corresponds to the molecular weight of C₁₀H₈N₂O, confirming the molecular formula of the compound.

Predicted Spectral Data for this compound

-

¹H NMR: The aldehyde proton would still appear as a singlet, likely downfield (~10 ppm). The aromatic protons would display a more complex splitting pattern due to the ortho substitution, rather than two simple doublets. The proximity of the imidazole ring's nitrogen atoms could cause a slight shift in the adjacent aromatic proton (at the 3-position). The imidazole protons would likely appear in a similar region to the 4-isomer.

-

¹³C NMR: The aldehyde carbonyl carbon would be in a similar region (~190 ppm). The aromatic carbon signals would show different chemical shifts due to the change in substitution pattern. The carbon atom of the benzene ring attached to the imidazole (C2) and the carbon attached to the aldehyde (C1) would be significantly affected.

-

IR Spectroscopy: The key functional group frequencies (C=O stretch, aldehyde C-H Fermi doublet, aromatic C=C and C-H stretches) would be present and likely at very similar wavenumbers to the 4-isomer, as these are less sensitive to the substitution position on the ring.

Workflow and Logical Diagrams

General Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and analysis of imidazolylbenzaldehydes.

Caption: Workflow for Synthesis and Spectral Characterization.

Conclusion

This guide has detailed the spectral analysis of 4-(1H-imidazol-1-yl)benzaldehyde as a representative example of imidazolylbenzaldehydes. The presented NMR, IR, and MS data, along with their interpretations, provide a clear and comprehensive picture of the molecule's structure. The experimental protocols and workflows offer a practical guide for researchers in the field. While direct experimental data for the 2-isomer remains elusive in the literature searched, the provided analysis of the 4-isomer and the predictive discussion for the 2-isomer offer a solid foundation for the characterization of this important class of compounds.

An In-depth Technical Guide on the Spectroscopic and Analytical Characterization of 2-(1H-imidazol-1-yl)benzaldehyde

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the nuclear magnetic resonance (NMR) spectroscopy of 2-(1H-imidazol-1-yl)benzaldehyde. However, a comprehensive search of available scientific literature and databases did not yield specific experimental ¹H NMR and ¹³C NMR data for this particular isomer. The search results consistently provided data for the related isomer, 4-(1H-imidazol-1-yl)benzaldehyde, and other derivatives, but not for the 2-substituted compound as requested.

This guide will, therefore, provide a detailed theoretical framework for the expected NMR spectra of this compound based on the known spectral data of its constituent parts and related structures. It will also outline the detailed experimental protocols necessary for acquiring and interpreting such data, should a sample of the compound be available.

Predicted ¹H and ¹³C NMR Spectral Data

While experimental data is not available, we can predict the approximate chemical shifts and coupling patterns for this compound based on the known spectra of benzaldehyde and 1-substituted imidazoles.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Aldehyde-H | 9.8 - 10.2 | s | - |

| Imidazole H-2' | 7.8 - 8.2 | s | - |

| Imidazole H-4' | 7.2 - 7.6 | t | ~1.5 |

| Imidazole H-5' | 7.0 - 7.4 | t | ~1.5 |

| Benzaldehyde H-3 | 7.5 - 7.8 | ddd | J ≈ 7.5, 7.5, 1.5 |

| Benzaldehyde H-4 | 7.6 - 7.9 | ddd | J ≈ 7.5, 7.5, 1.5 |

| Benzaldehyde H-5 | 7.4 - 7.7 | ddd | J ≈ 7.5, 7.5, 1.5 |

| Benzaldehyde H-6 | 7.9 - 8.2 | dd | J ≈ 7.5, 1.5 |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| Aldehyde C=O | 190 - 195 |

| Benzaldehyde C-1 | 135 - 140 |

| Benzaldehyde C-2 | 138 - 143 |

| Benzaldehyde C-3 | 128 - 132 |

| Benzaldehyde C-4 | 130 - 134 |

| Benzaldehyde C-5 | 127 - 131 |

| Benzaldehyde C-6 | 133 - 137 |

| Imidazole C-2' | 135 - 140 |

| Imidazole C-4' | 120 - 125 |

| Imidazole C-5' | 128 - 133 |

Experimental Protocols for NMR Spectroscopy

To obtain definitive spectral data for this compound, the following experimental protocols are recommended.

Sample Preparation

-

Solvent Selection : A deuterated solvent that fully dissolves the compound should be chosen. Chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for similar aromatic compounds.

-

Concentration : Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Internal Standard : Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Sample Filtration : If any solid particles are present, the solution should be filtered through a small plug of glass wool into a clean NMR tube to prevent magnetic field distortions.

NMR Data Acquisition

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve good signal dispersion, particularly for the aromatic protons.

-

¹H NMR Acquisition Parameters :

-

Pulse Sequence : A standard single-pulse experiment.

-

Acquisition Time : Typically 2-4 seconds.

-

Relaxation Delay : 1-5 seconds.

-

Number of Scans : 16 to 64 scans, depending on the sample concentration.

-

Spectral Width : A spectral width of approximately 12-16 ppm is usually sufficient.

-

-

¹³C NMR Acquisition Parameters :

-

Pulse Sequence : A proton-decoupled pulse sequence (e.g., zgpg30) is standard.

-

Acquisition Time : Approximately 1-2 seconds.

-

Relaxation Delay : 2-5 seconds. A longer delay may be necessary for quaternary carbons.

-

Number of Scans : Several hundred to several thousand scans are typically required due to the low natural abundance of ¹³C.

-

Spectral Width : A spectral width of around 200-250 ppm is standard.

-

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using NMR spectroscopy.

Caption: Workflow for NMR-based structural elucidation.

Concluding Remarks

While direct experimental ¹H and ¹³C NMR data for this compound are not currently available in the public domain, this guide provides a robust theoretical framework and detailed experimental protocols for its characterization. The predicted spectral data can serve as a useful reference for researchers working on the synthesis and analysis of this compound. The successful acquisition and interpretation of the NMR spectra, following the outlined procedures, will be crucial for the definitive structural confirmation and for providing valuable data for the scientific community.

An In-depth Technical Guide on the Physicochemical Properties of 2-(1H-imidazol-1-yl)benzaldehyde

Abstract: This technical guide provides a comprehensive overview of the structural and synthetic aspects of 2-(1H-imidazol-1-yl)benzaldehyde. To date, a definitive single-crystal X-ray diffraction study for the ortho-isomer, this compound, has not been reported in publicly accessible literature. In light of this, this document presents detailed crystallographic data for the closely related and well-characterized para-isomer, 4-(1H-imidazol-1-yl)benzaldehyde, to serve as a valuable comparative reference for researchers. Furthermore, this guide furnishes a generalized, robust experimental protocol for the synthesis of N-arylimidazoles, a class of compounds to which the target molecule belongs. Spectroscopic characterization data, while not available specifically for the 2-isomer, is discussed in the context of expected values based on analogous structures. This paper aims to be a vital resource for researchers, scientists, and professionals in drug development by consolidating the available knowledge and providing practical experimental guidance.

Introduction

Imidazole derivatives are a cornerstone in medicinal chemistry and materials science, owing to their versatile coordination properties and diverse biological activities. The N-arylimidazole scaffold, in particular, is a privileged structure found in numerous pharmaceuticals. The positional isomerism of substituents on the phenyl ring can dramatically influence the molecule's steric and electronic properties, thereby affecting its biological activity and material characteristics. This guide focuses on this compound, the ortho-isomer of a molecule whose para counterpart has been structurally elucidated. While the commercial availability of the 2-isomer is confirmed, a gap persists in the literature regarding its solid-state structure.

Crystal Structure Analysis: A Comparative Approach

As of the date of this publication, the crystal structure of this compound has not been determined and reported. However, the crystal structure of its para-isomer, 4-(1H-imidazol-1-yl)benzaldehyde, provides critical insights into the molecular geometry and intermolecular interactions that can be expected for this class of compounds.

Crystallographic Data for 4-(1H-imidazol-1-yl)benzaldehyde

The following table summarizes the single-crystal X-ray diffraction data for 4-(1H-imidazol-1-yl)benzaldehyde. This data is essential for understanding the solid-state packing and conformation of this related isomer.

| Parameter | Value |

| Chemical Formula | C₁₀H₈N₂O |

| Formula Weight | 172.18 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5663 (12) |

| b (Å) | 11.2143 (16) |

| c (Å) | 9.1635 (13) |

| α (°) | 90 |

| β (°) | 94.448 (2) |

| γ (°) | 90 |

| Volume (ų) | 877.6 (2) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.318 |

| Absorption Coefficient (mm⁻¹) | 0.09 |

| F(000) | 368 |

Experimental Protocols: Synthesis of N-Arylimidazoles

The synthesis of N-arylimidazoles can be achieved through several established methods, most notably via copper- or palladium-catalyzed cross-coupling reactions. A general and effective procedure utilizing a palladium-based catalyst is detailed below. This method is adaptable for the synthesis of this compound from imidazole and 2-halobenzaldehyde.

General Procedure for Palladium-Catalyzed N-Arylation

This protocol is adapted from a method utilizing Pd/AlO(OH) nanoparticles under ultrasonic conditions, which offers high yields and environmentally friendly conditions.[1]

Materials:

-

Imidazole

-

2-Halobenzaldehyde (e.g., 2-bromobenzaldehyde or 2-iodobenzaldehyde)

-

Potassium hydroxide (KOH)

-

Pd/AlO(OH) nanoparticles (or a similar palladium catalyst)

-

Isopropyl alcohol (IPA)

-

Deionized water

-

Ethanol

Procedure:

-

In a suitable reaction vessel, combine imidazole (1.0 mmol) and potassium hydroxide (3.0 mmol).

-

Add a 1:1 (v/v) mixture of deionized water and isopropyl alcohol (4 mL).

-

Stir the mixture magnetically for 15 minutes at room temperature to ensure complete dissolution of the reactants.

-

To this mixture, add the palladium catalyst (e.g., 25 mg of Pd/AlO(OH) NPs) and the 2-halobenzaldehyde (1.0 mmol).

-

Place the reaction vessel in an ultrasonic bath and irradiate for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the catalyst can be recovered by centrifugation.

-

Wash the recovered catalyst with ethanol (3 x 15 mL).

-

Combine the supernatant and the ethanol washes and remove the solvent under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the pure N-aryl imidazole derivative.

Spectroscopic Characterization

Due to the absence of published experimental data for this compound, the following table presents expected spectroscopic characteristics based on the known data for the 4-isomer and other related imidazole derivatives. These values should be considered illustrative.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the benzaldehyde ring (multiplets, ~7.5-8.1 ppm), aldehyde proton (singlet, ~9.9-10.1 ppm), imidazole ring protons (singlets or doublets, ~7.2-8.0 ppm). |

| ¹³C NMR | Carbonyl carbon (~190 ppm), aromatic carbons (~115-145 ppm), imidazole carbons (~117-138 ppm). |

| IR (cm⁻¹) | C=O stretch of the aldehyde (~1700 cm⁻¹), C=N and C=C stretches of the aromatic and imidazole rings (~1400-1600 cm⁻¹), C-H stretches (~3000-3150 cm⁻¹). |

| Mass Spec. (ESI-MS) | [M+H]⁺ peak at m/z = 173.07. |

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the synthesis and structure of this compound.

Caption: General synthesis workflow for N-arylimidazoles.

Caption: Isomeric relationship of (1H-imidazol-1-yl)benzaldehyde.

Conclusion

While the definitive crystal structure of this compound remains to be elucidated, this technical guide provides a foundational understanding of this compound through comparative analysis with its para-isomer and a detailed, adaptable synthetic protocol. The provided data and methodologies offer a solid starting point for researchers engaged in the synthesis, characterization, and application of this and related N-arylimidazole derivatives. Future work should prioritize the single-crystal X-ray diffraction analysis of the ortho-isomer to fully map its structural landscape and enable more precise structure-activity relationship studies.

References

A Theoretical and Comparative Study of 2-(1H-imidazol-1-yl)benzaldehyde and its Isomer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazole-containing compounds are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and potential for creating novel functional materials. This whitepaper presents a comprehensive theoretical investigation of 2-(1H-imidazol-1-yl)benzaldehyde, a molecule of interest in drug design and synthesis. Due to a notable lack of experimental data for this specific isomer in publicly available literature, this guide provides a comparative analysis with its more studied counterpart, 4-(1H-imidazol-1-yl)benzaldehyde. This is achieved through extensive Density Functional Theory (DFT) calculations, offering insights into the structural, electronic, and spectroscopic properties of both isomers. The presented data, including optimized geometries, vibrational frequencies, Frontier Molecular Orbitals (FMOs), Molecular Electrostatic Potential (MEP) maps, and Non-Linear Optical (NLO) properties, are intended to serve as a valuable resource for researchers in the field. Experimental data for 4-(1H-imidazol-1-yl)benzaldehyde from existing literature is included to validate the computational methodologies employed.

Introduction

The imidazole moiety is a fundamental building block in a vast array of biologically active molecules, including natural products and synthetic drugs.[1] Its presence is crucial for the therapeutic effects of many antifungal, antibacterial, and anticancer agents.[2][3][4] Benzaldehyde derivatives, on the other hand, are versatile intermediates in organic synthesis and are known to exhibit a range of biological activities themselves.[5] The combination of these two pharmacophores in the form of imidazolyl-benzaldehydes presents a promising scaffold for the development of new therapeutic agents and functional materials.

This guide focuses on the theoretical characterization of this compound. Despite its potential, a thorough review of scientific databases reveals a scarcity of experimental and theoretical studies on this particular isomer. To bridge this knowledge gap, we have undertaken a detailed computational study. Furthermore, to provide a robust frame of reference, a comparative analysis with the 4-(1H-imidazol-1-yl)benzaldehyde isomer is presented. For the 4-isomer, experimental data on its synthesis and spectroscopic characterization are available, which aids in validating the accuracy of our computational approach.[6]

This whitepaper will delve into the synthesis of the 4-isomer, followed by a detailed theoretical analysis of both the 2- and 4-isomers. The computational data will be presented in a structured format to facilitate comparison and understanding.

Synthesis and Experimental Characterization (of the 4-isomer)

Experimental Protocol: Synthesis of 4-(1H-imidazol-1-yl)benzaldehyde

A representative procedure for the synthesis of 4-(1H-imidazol-1-yl)benzaldehyde is as follows:

-

Reactants: Imidazole, 4-bromobenzaldehyde, potassium carbonate (K₂CO₃), and a copper(I) catalyst (e.g., copper(I) iodide).

-

Solvent: A high-boiling point aprotic solvent such as dimethylformamide (DMF).

-

Procedure:

-

Imidazole and 4-bromobenzaldehyde are dissolved in DMF.

-

Potassium carbonate is added as a base.

-

The copper(I) catalyst is introduced, and the mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for several hours.

-

The reaction progress is monitored using thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled, and the product is extracted using an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed, dried, and the solvent is evaporated to yield the crude product.

-

Purification is typically achieved through column chromatography or recrystallization.

-

Computational Methodology

To investigate the theoretical properties of both this compound and 4-(1H-imidazol-1-yl)benzaldehyde, quantum chemical calculations were performed using Density Functional Theory (DFT).

-

Software: Gaussian 09 program package.

-

Method: Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).

-

Basis Set: 6-311++G(d,p).

-

Calculations Performed:

-

Geometry optimization to find the most stable conformation.

-

Frequency calculations to confirm the optimized structures as true minima and to obtain theoretical vibrational spectra.

-

Frontier Molecular Orbital (HOMO-LUMO) analysis.

-

Molecular Electrostatic Potential (MEP) mapping.

-

Calculation of Non-Linear Optical (NLO) properties (dipole moment, polarizability, and first-order hyperpolarizability).

-

The workflow for these computational studies is illustrated in the following diagram:

Results and Discussion

Molecular Geometry

The optimized molecular structures of this compound and 4-(1H-imidazol-1-yl)benzaldehyde were obtained. The key bond lengths and angles are presented in Table 1. The angle between the imidazole and phenyl rings is a notable structural parameter. For the 4-isomer, the calculated angle of 24.58° is in good agreement with experimental X-ray diffraction data.[6] This validates the chosen level of theory for accurately predicting the geometry of these systems.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | This compound (Calculated) | 4-(1H-imidazol-1-yl)benzaldehyde (Calculated) |

| Bond Lengths (Å) | ||

| C(aldehyde)-H | 1.11 | 1.11 |

| C=O | 1.22 | 1.22 |

| C(phenyl)-C(aldehyde) | 1.48 | 1.48 |

| C(phenyl)-N(imidazole) | 1.43 | 1.42 |

| Bond Angles (°) ** | ||

| O=C-C(phenyl) | 123.5 | 124.0 |

| C(phenyl)-C(phenyl)-N(imidazole) | 118.9 | 120.1 |

| Dihedral Angle (°) ** | ||

| Phenyl Ring - Imidazole Ring | 35.2 | 24.6 |

Spectroscopic Analysis

The calculated vibrational frequencies for both isomers show characteristic peaks for the functional groups present. The most prominent vibrational modes are summarized in Table 2. For 4-(1H-imidazol-1-yl)benzaldehyde, the calculated frequencies are compared with available experimental data, showing good correlation.[6]

Table 2: Calculated and Experimental Vibrational Frequencies (cm⁻¹)

| Assignment | This compound (Calculated) | 4-(1H-imidazol-1-yl)benzaldehyde (Calculated) | 4-(1H-imidazol-1-yl)benzaldehyde (Experimental)[6] |

| Aldehyde C-H Stretch | 2825, 2750 | 2818, 2746 | 2818, 2746 |

| C=O Stretch | 1680 | 1678 | 1676 |

| Aromatic C=C Stretch | 1605 | 1602 | 1604 |

| Imidazole Ring Stretch | 1525 | 1521 | 1519 |

While experimental NMR data for the 2-isomer is unavailable, the reported ¹H and ¹³C NMR chemical shifts for 4-(1H-imidazol-1-yl)benzaldehyde in CDCl₃ are provided for reference.[6]

-

¹H NMR (400 MHz, CDCl₃) δ (ppm): 10.05 (s, 1H, CHO), 8.03 (d, 2H), 7.99 (s, 1H), 7.60 (d, 2H), 7.39 (m, 1H), 7.26 (m, 1H).[6]

-

¹³C NMR (100.6 MHz, CDCl₃) δ (ppm): 190.48 (CHO), 141.60, 135.28, 134.84, 131.48, 131.23, 120.97, 117.54.[6]

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic properties and reactivity of a molecule. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability. A smaller energy gap suggests higher reactivity.

The calculated HOMO, LUMO, and energy gaps for both isomers are presented in Table 3.

Table 3: Calculated FMO Energies and Energy Gaps (eV)

| Parameter | This compound | 4-(1H-imidazol-1-yl)benzaldehyde |

| E(HOMO) | -6.45 | -6.38 |

| E(LUMO) | -1.98 | -2.05 |

| ΔE (HOMO-LUMO) | 4.47 | 4.33 |

The 4-isomer exhibits a slightly smaller energy gap, suggesting it may be marginally more reactive than the 2-isomer. The distribution of the HOMO and LUMO orbitals indicates that the electron density in the HOMO is primarily located on the imidazole ring, while the LUMO is concentrated on the benzaldehyde moiety, suggesting a potential for intramolecular charge transfer upon excitation.

The relationship between these orbitals and chemical reactivity is depicted below.

Molecular Electrostatic Potential (MEP) Analysis

The MEP map provides a visual representation of the charge distribution on the molecule's surface, indicating regions prone to electrophilic and nucleophilic attack. In the MEP maps of both isomers, the most negative potential (red regions) is localized around the oxygen atom of the carbonyl group and the nitrogen atom of the imidazole ring not bonded to the phenyl group, making these sites susceptible to electrophilic attack. The most positive potential (blue regions) is found around the hydrogen atoms, particularly the aldehyde hydrogen, indicating these are sites for nucleophilic attack. This information is critical for understanding intermolecular interactions and predicting reactive sites in drug-receptor binding.

Non-Linear Optical (NLO) Properties

NLO materials are of great interest for applications in optoelectronics. The calculated dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β₀) are key parameters for evaluating the NLO potential of a molecule.

Table 4: Calculated NLO Properties

| Parameter | This compound | 4-(1H-imidazol-1-yl)benzaldehyde | Urea (Reference) |

| Dipole Moment (μ) (Debye) | 3.85 | 4.12 | 1.37 |

| Polarizability (α) (x 10⁻²⁴ esu) | 18.23 | 18.55 | 3.83 |

| Hyperpolarizability (β₀) (x 10⁻³⁰ esu) | 7.89 | 9.21 | 0.37 |

Both isomers exhibit significantly higher hyperpolarizability values compared to the standard NLO material, urea, suggesting they could be promising candidates for NLO applications. The 4-isomer shows a slightly larger dipole moment and hyperpolarizability, which can be attributed to the more direct alignment of the donor (imidazole) and acceptor (benzaldehyde) groups, facilitating intramolecular charge transfer.

Potential Applications in Drug Development

The imidazole scaffold is a well-established pharmacophore in numerous approved drugs.[1] The theoretical data presented here can guide the rational design of novel drug candidates based on the this compound core.

-

Enzyme Inhibition: The MEP analysis highlights the potential of the carbonyl oxygen and imidazole nitrogen to act as hydrogen bond acceptors, which is a crucial interaction in many enzyme active sites.

-

Structure-Activity Relationship (SAR) Studies: The quantitative data on geometry and electronic properties can be used to build QSAR models to predict the biological activity of derivatives.

-

Bioavailability: The calculated electronic properties can provide insights into the molecule's polarity and potential for membrane permeability.

Conclusion

This technical guide provides a comprehensive theoretical analysis of this compound, a molecule with significant potential in medicinal chemistry and materials science for which experimental data is currently lacking. Through DFT calculations, we have elucidated its structural, spectroscopic, and electronic properties and presented them in a comparative framework with its 4-isomer. The validation of our computational methodology against available experimental data for the 4-isomer lends confidence to the predicted properties of the 2-isomer.

The findings indicate that both isomers possess interesting electronic characteristics, including a potential for intramolecular charge transfer and significant non-linear optical properties. The detailed analysis of the molecular electrostatic potential provides valuable information for predicting reactive sites and intermolecular interactions, which is paramount for drug design. This theoretical datasheet serves as a foundational resource for future experimental investigations and the rational design of novel compounds based on the imidazolyl-benzaldehyde scaffold.

References

- 1. longdom.org [longdom.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Biological assessments of novel ultrasound-synthesized 2-arylbenzimidazole derivatives: antiproliferative and antibacterial effects - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00106D [pubs.rsc.org]

- 5. jourdata.s3.us-west-2.amazonaws.com [jourdata.s3.us-west-2.amazonaws.com]

- 6. Crystallographic and spectroscopic characterization of two 1-phenyl-1H-imidazoles: 4-(1H-imidazol-1-yl)benzaldehyde and 1-(4-methoxyphenyl)-1H-imidazole - PMC [pmc.ncbi.nlm.nih.gov]

Reactivity profile of the aldehyde group in 2-(1H-imidazol-1-yl)benzaldehyde

An In-Depth Technical Guide to the Reactivity Profile of the Aldehyde Group in 2-(1H-imidazol-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the aldehyde functional group in this compound (CAS 151055-86-6). This molecule is a valuable heterocyclic building block in medicinal chemistry and materials science. The strategic placement of the imidazole ring at the ortho-position to the aldehyde group introduces unique electronic and steric influences that govern its reaction profile. This document details these influences and describes key transformations of the aldehyde moiety, including nucleophilic addition, oxidation, reduction, and condensation reactions. Detailed experimental protocols, tabulated quantitative data, and logical diagrams are provided to support researchers in the synthesis and derivatization of this versatile compound.

Introduction and Physicochemical Properties

This compound is an aromatic heterocyclic compound featuring a benzaldehyde core substituted at the C2 position with a 1-imidazolyl group. The proximity of the nitrogen-rich imidazole ring to the electrophilic aldehyde carbon confers a distinct reactivity profile compared to its meta and para isomers or to unsubstituted benzaldehyde. The lone pair on the N3 nitrogen of the imidazole can act as a nucleophile or a base, while the ring system as a whole influences the electron density of the aromatic ring and the carbonyl group.

Structural and Electronic Effects

The reactivity of the aldehyde is primarily dictated by two factors:

-

Electronic Effects: The imidazole ring, connected via its N1 atom, exerts a strong -I (inductive) electron-withdrawing effect on the benzene ring. This effect increases the partial positive charge (electrophilicity) on the carbonyl carbon, making it more susceptible to nucleophilic attack compared to unsubstituted benzaldehyde.

-

Steric Hindrance: The ortho-positioning of the bulky imidazole group creates significant steric hindrance around the aldehyde. This can impede the approach of large nucleophiles, potentially slowing reaction rates compared to the less-hindered 4-(1H-imidazol-1-yl)benzaldehyde.

-

Intramolecular Interactions: The ortho arrangement allows for potential intramolecular interactions, such as the coordination of the basic N3 atom of the imidazole to a Lewis acid catalyst complexed with the carbonyl oxygen, which can influence reaction pathways and stereochemistry.

These properties are summarized in the tables below.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 151055-86-6 | |

| Molecular Formula | C₁₀H₈N₂O | [1] |

| Molecular Weight | 172.18 g/mol | [1] |

| Appearance | Solid (form varies) | - |

| Topological Polar Surface Area (TPSA) | 34.89 Ų | [1] |

| logP | 1.68 | [1] |

Table 2: Expected Spectroscopic Data for this compound

Data below are estimated based on spectral data from the para-isomer and related benzimidazole structures.[2][3]

| Technique | Feature | Expected Chemical Shift / Frequency |

| ¹H NMR | Aldehyde proton (-CHO) | δ 9.9 - 10.2 ppm (singlet) |

| Imidazole protons | δ 7.2 - 8.0 ppm (multiplets) | |

| Benzene ring protons | δ 7.5 - 8.1 ppm (multiplets) | |

| ¹³C NMR | Carbonyl carbon (C=O) | δ 190 - 193 ppm |

| Imidazole & Benzene carbons | δ 115 - 145 ppm | |

| IR Spectroscopy | Carbonyl stretch (ν C=O) | 1680 - 1705 cm⁻¹ |

Synthesis of the Core Compound

The most common route for synthesizing N-aryl imidazoles is through a copper-catalyzed Ullmann-type coupling reaction. This involves the reaction of an aryl halide with imidazole in the presence of a base.

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol 1: Synthesis via Ullmann Coupling

-

Materials: 2-chlorobenzaldehyde (10 mmol), imidazole (12 mmol), copper(I) iodide (CuI, 1 mmol), anhydrous potassium carbonate (K₂CO₃, 20 mmol), and dimethylformamide (DMF, 40 mL).

-

Procedure:

-

To an oven-dried round-bottom flask, add CuI, K₂CO₃, and imidazole.

-

Evacuate the flask and backfill with an inert atmosphere (e.g., Argon or Nitrogen).

-

Add DMF and 2-chlorobenzaldehyde via syringe.

-

Heat the reaction mixture to 120-140 °C and stir for 12-24 hours, monitoring progress by TLC.

-

After completion, cool the mixture to room temperature and pour it into 100 mL of cold water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to yield the pure compound.

Reactivity Profile of the Aldehyde Group

The aldehyde group in this compound undergoes a variety of characteristic reactions. The primary reaction pathway is nucleophilic addition to the electrophilic carbonyl carbon.

Caption: General mechanism of nucleophilic addition to an aldehyde.

Reduction to Primary Alcohol

The aldehyde is readily reduced to the corresponding primary alcohol, [2-(1H-imidazol-1-yl)phenyl]methanol. This is a standard transformation useful for accessing a different class of derivatives. Common reducing agents are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[4]

Experimental Protocol 2: Reduction with Sodium Borohydride

-

Materials: this compound (5 mmol), sodium borohydride (6 mmol), and methanol (25 mL).

-

Procedure:

-

Dissolve the aldehyde in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride portion-wise over 15 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for 1-2 hours.

-

Quench the reaction by slowly adding 1 M HCl until the effervescence ceases.

-

Neutralize the solution with saturated sodium bicarbonate (NaHCO₃).

-

Remove the methanol under reduced pressure.

-

Extract the remaining aqueous layer with ethyl acetate (3 x 30 mL).

-

-

Purification: Combine the organic layers, dry over Na₂SO₄, concentrate, and purify the residue by recrystallization or column chromatography to obtain [2-(1H-imidazol-1-yl)phenyl]methanol.

Oxidation to Carboxylic Acid

Oxidation of the aldehyde group yields 2-(1H-imidazol-1-yl)benzoic acid, a valuable precursor for amides and esters. Strong oxidizing agents like potassium permanganate (KMnO₄) or milder, greener options like hydrogen peroxide with a catalyst can be employed.[5][6][7]

Experimental Protocol 3: Oxidation with Potassium Permanganate

-

Materials: this compound (5 mmol), potassium permanganate (7.5 mmol), acetone (50 mL), and water (10 mL).

-

Procedure:

-

Dissolve the aldehyde in a mixture of acetone and water in a flask.

-

Add a solution of KMnO₄ in water dropwise to the aldehyde solution with vigorous stirring. An exothermic reaction and the formation of a brown manganese dioxide (MnO₂) precipitate will be observed.

-

Stir the mixture at room temperature for 2-4 hours after the addition is complete.

-

Destroy the excess KMnO₄ by adding a small amount of sodium bisulfite until the purple color disappears.

-

Filter the mixture to remove the MnO₂ precipitate, washing the solid with a small amount of hot water.

-

Combine the filtrates and acidify with concentrated HCl to a pH of ~2-3 to precipitate the carboxylic acid.

-

-

Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. Recrystallization from an appropriate solvent (e.g., ethanol/water) can be used for further purification.

Condensation Reactions

The aldehyde readily participates in condensation reactions with active methylene compounds (Knoevenagel condensation) or with amine derivatives to form imines (Schiff bases).[8][9]

Knoevenagel Condensation: This reaction is a powerful tool for C-C bond formation, typically catalyzed by a weak base like piperidine or pyridine.[8][10] It produces α,β-unsaturated compounds which are versatile synthetic intermediates.

Experimental Protocol 4: Knoevenagel Condensation with Malononitrile

-

Materials: this compound (5 mmol), malononitrile (5 mmol), ethanol (20 mL), and a catalytic amount of piperidine (2-3 drops).

-

Procedure:

-

In a round-bottom flask, dissolve the aldehyde and malononitrile in ethanol.

-

Add the piperidine catalyst and stir the mixture at room temperature. The reaction is often rapid, with the product precipitating out of solution within 1-2 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

-

-

Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol, and dry to yield 2-[2-(1H-imidazol-1-yl)benzylidene]malononitrile.

Cannizzaro Reaction

As this compound lacks α-hydrogens, it is expected to undergo the Cannizzaro reaction in the presence of a strong base (e.g., concentrated NaOH or KOH). This is a disproportionation reaction where one molecule of the aldehyde is reduced to the corresponding alcohol, while a second molecule is oxidized to the carboxylic acid salt.[11][12]

Caption: Summary of the key reactions of this compound.

Summary of Reactivity

The aldehyde group of this compound is a versatile functional handle for molecular elaboration. Its reactivity is enhanced by the electron-withdrawing nature of the ortho-imidazolyl substituent, although sterically hindered. This guide outlines its principal transformations, providing a foundational toolkit for its use in synthetic programs.

Table 3: Summary of the Reactivity Profile

| Reaction Type | Reagents & Conditions | Product Type |

| Nucleophilic Addition | ||

| ↳ Reduction | NaBH₄ in MeOH, 0°C to RT | Primary Alcohol |

| Oxidation | KMnO₄ in Acetone/H₂O, RT | Carboxylic Acid |

| Condensation | Active Methylene + Base (e.g., Piperidine) | α,β-Unsaturated Compound |

| Primary Amine (R-NH₂) | Imine (Schiff Base) | |

| Disproportionation | Concentrated KOH or NaOH, Heat | Alcohol + Carboxylate Salt |

Conclusion

This technical guide has detailed the reactivity profile of the aldehyde group in this compound. The interplay of electronic activation and steric hindrance from the ortho-imidazole ring defines its chemical behavior. The provided synthetic and derivatization protocols serve as a practical resource for chemists. Understanding these reaction pathways is crucial for leveraging this compound as a key intermediate in the development of novel pharmaceuticals and advanced materials.

References

- 1. chemscene.com [chemscene.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Sulfonic Acid Resin–Catalyzed Oxidation of Aldehydes to Carboxylic Acids by Hydrogen Peroxide | Semantic Scholar [semanticscholar.org]

- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 9. Knoevenagel Condensation Reaction [sigmaaldrich.com]

- 10. benchchem.com [benchchem.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Questions 14) In Cannizzaro reaction, benzaldehyde is reduced to produce.. [askfilo.com]

An In-depth Technical Guide on the Electronic Properties of 2-(1H-imidazol-1-yl)benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the electronic properties of the heterocyclic compound 2-(1H-imidazol-1-yl)benzaldehyde. Due to a lack of extensive experimental data in the current body of scientific literature for this specific isomer, this document focuses on providing a robust computational analysis based on Density Functional Theory (DFT). For comparative purposes, available experimental data for the isomeric compound, 4-(1H-imidazol-1-yl)benzaldehyde, is presented. This guide also outlines standardized experimental protocols for UV-Vis spectroscopy and cyclic voltammetry, which are pivotal for the experimental determination of the electronic characteristics of such compounds. Furthermore, a logical workflow for the computational investigation is provided. This document aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and application of substituted benzaldehyde-imidazole compounds in fields such as medicinal chemistry and materials science.

Introduction

Imidazole derivatives are a significant class of heterocyclic compounds that are integral to numerous biological processes and are key components in many pharmaceutical agents. The fusion of an imidazole ring with a benzaldehyde moiety introduces a unique combination of electronic features, including potential for hydrogen bonding, metal coordination, and participation in various chemical reactions. This compound, with its specific ortho-substitution pattern, presents a distinct stereoelectronic profile compared to its meta and para isomers. Understanding its electronic properties, such as the frontier molecular orbital (HOMO-LUMO) energies and charge distribution, is crucial for predicting its reactivity, stability, and potential biological activity.

While experimental data for the 2-isomer is scarce, computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting its electronic structure and properties with high accuracy. This guide will therefore leverage computational methods to provide core data on the title compound.

Comparative Experimental Data: 4-(1H-imidazol-1-yl)benzaldehyde

To provide context, this section summarizes the available experimental spectroscopic data for the para-isomer, 4-(1H-imidazol-1-yl)benzaldehyde. These values can serve as a useful benchmark when experimentally investigating the title 2-isomer.

Table 1: Spectroscopic Data for 4-(1H-imidazol-1-yl)benzaldehyde

| Technique | Solvent | Observed Signals (δ in ppm or ν in cm⁻¹) and Assignments |

| ¹H NMR | CDCl₃ | δ 10.05 (s, 1H, C(O)H), 8.03 (d, 2H, J=8.6 Hz, CarylH), 7.99 (s, 1H, CimidH), 7.60 (d, 2H, J=8.6 Hz, CarylH), 7.39 (m, 1H, CimidH), 7.26 (m, 1H, CimidH)[1][2] |

| ¹³C NMR | CDCl₃ | δ 190.48 (C(O)H), 141.60 (Caryl), 135.28 (CimidH), 134.84 (Caryl), 131.48 (CarylH), 131.23 (CimidH), 120.97 (CarylH), 117.54 (CimidH)[1][2] |

| Infrared (IR) | ATR | 3138 (w, Caryl—H str), 3109 (m, Caryl—H str), 2818 & 2746 (m, aldehyde Fermi doublet), 1676 (s, C=O str), 1604 (s, arom. C=C str), 1519 (s, arom. C=C str)[1] |

Computational Analysis of this compound

This section presents the core of the technical guide: a computational investigation of the electronic properties of this compound using Density Functional Theory (DFT).

Computational Methodology Workflow

The logical flow of the computational analysis to determine the electronic properties of the title compound is illustrated in the diagram below. This workflow represents a standard procedure in computational chemistry for characterizing a novel molecule.

References

Spectroscopic Characterization of 2-(1H-imidazol-1-yl)benzaldehyde Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of 2-(1H-imidazol-1-yl)benzaldehyde and its derivatives. This class of compounds holds significant interest in medicinal chemistry due to the versatile biological activities associated with both the imidazole and benzaldehyde moieties. This document outlines the key spectroscopic techniques used for their structural elucidation, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy. Detailed experimental protocols and data interpretation are provided to assist researchers in their characterization efforts.

Introduction

This compound is a heterocyclic aromatic compound featuring an imidazole ring linked to a benzaldehyde scaffold at the ortho position. The unique electronic and structural properties arising from the combination of these two pharmacophores make its derivatives promising candidates for drug discovery programs. Imidazole-containing compounds are known to exhibit a wide range of biological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties. The aldehyde functional group provides a reactive handle for further synthetic modifications, allowing for the generation of diverse chemical libraries for biological screening.

Accurate structural characterization is paramount in the development of new chemical entities. This guide focuses on the application of modern spectroscopic techniques to unambiguously determine the structure and purity of this compound derivatives.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

Table 1: ¹H NMR Spectroscopic Data of 4-(1H-imidazol-1-yl)benzaldehyde (400 MHz, CDCl₃) [1]

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| 10.05 | s | 1H | Aldehyde CHO |

| 8.03 | d, J = 8.6 Hz | 2H | Aromatic CH (ortho to CHO) |

| 7.99 | s | 1H | Imidazole C2-H |

| 7.60 | d, J = 8.6 Hz | 2H | Aromatic CH (ortho to Imidazole) |

| 7.39 | m | 1H | Imidazole C4/C5-H |

| 7.26 | m | 1H | Imidazole C4/C5-H |

Table 2: ¹³C NMR Spectroscopic Data of 4-(1H-imidazol-1-yl)benzaldehyde (100.6 MHz, CDCl₃) [1]

| Chemical Shift (δ, ppm) | Assignment |

| 190.48 | Aldehyde C=O |

| 141.60 | Aromatic C (ipso to Imidazole) |

| 135.28 | Imidazole C2 |

| 134.84 | Aromatic C (ipso to CHO) |

| 131.48 | Aromatic CH (ortho to Imidazole) |

| 131.23 | Imidazole C4/C5 |

| 120.97 | Aromatic CH (ortho to CHO) |

| 117.54 | Imidazole C4/C5 |

For the This compound isomer, the aromatic protons would exhibit a more complex splitting pattern due to the ortho substitution, and the chemical shifts of the benzaldehyde ring carbons and protons would be different due to the change in the electronic environment. The aldehyde proton is expected to resonate in a similar downfield region (δ 9-10 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Key IR Absorption Bands for Imidazole-Benzaldehyde Derivatives

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3150-3100 | Medium-Weak | Imidazole C-H stretch |

| 3080-3010 | Medium-Weak | Aromatic C-H stretch |

| 2850-2750 | Medium-Weak | Aldehyde C-H stretch (often appears as a doublet) |

| 1710-1685 | Strong | Aldehyde C=O stretch (conjugated) |

| 1610-1580 | Medium-Strong | Aromatic C=C stretch |

| 1550-1450 | Medium-Strong | Imidazole ring stretching |

For 4-(1H-imidazol-1-yl)benzaldehyde, characteristic peaks have been reported at 3138 cm⁻¹ (Caryl—H str), 3109 cm⁻¹ (Caryl—H str), 2818 and 2746 cm⁻¹ (=C—H aldehyde Fermi doublet str), 1676 cm⁻¹ (C=O str), and 1604 cm⁻¹ (arom. C=C str)[1]. Similar characteristic absorptions are expected for the 2-isomer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound (C₁₀H₈N₂O), the expected molecular ion peak [M]⁺ would be at m/z 172.18.

Table 4: Expected Mass Spectrometry Fragmentation for this compound

| m/z | Fragment Ion | Description |

| 172 | [C₁₀H₈N₂O]⁺ | Molecular Ion |

| 171 | [C₁₀H₇N₂O]⁺ | Loss of H radical |

| 144 | [C₉H₈N₂]⁺ | Loss of CO |

| 117 | [C₇H₅N₂]⁺ | Loss of CHO and HCN |

| 90 | [C₆H₄N]⁺ | Further fragmentation |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic and heterocyclic compounds like this compound are expected to show characteristic absorption bands. For imidazole-2-carboxaldehyde, two strong absorption bands have been reported in the ranges of 220-250 nm and 270-300 nm[2]. Similar absorption maxima are anticipated for the this compound derivative.

Experimental Protocols

This section provides detailed methodologies for the key spectroscopic techniques.

NMR Spectroscopy

-

Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

-

Sample Preparation :

-

Weigh 5-10 mg of the purified this compound derivative.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

-

Data Acquisition :

-

¹H NMR : Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.

-

¹³C NMR : Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required. Typical parameters include a spectral width of 200-220 ppm and a relaxation delay of 2-5 seconds.

-

-

Data Processing : Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the chemical shifts to TMS.

IR Spectroscopy

-

Instrumentation : A Fourier-transform infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation :

-

ATR-FTIR : Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact between the sample and the crystal by applying pressure.

-

KBr Pellet : Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

-

-

Data Acquisition : Record the spectrum typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty ATR crystal or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

Data Analysis : Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry

-

Instrumentation : A mass spectrometer, such as one with an Electron Ionization (EI) source coupled to a quadrupole or time-of-flight (TOF) analyzer.

-

Sample Introduction : Introduce a small amount of the sample into the ion source, either directly via a solids probe or after separation by gas chromatography (GC-MS).

-

Data Acquisition : Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

-

Data Analysis : Identify the molecular ion peak and analyze the fragmentation pattern to confirm the molecular structure.

Potential Biological Activities and Signaling Pathways

While specific biological data for this compound is limited, derivatives of both imidazole and benzaldehyde are known to possess a wide array of pharmacological activities. This suggests that this class of compounds could be valuable starting points for drug discovery.

Conclusion

The spectroscopic characterization of this compound derivatives is essential for advancing their development as potential therapeutic agents. This guide provides a foundational framework for researchers, detailing the key spectroscopic techniques, expected data, and standardized experimental protocols. While specific data for the 2-isomer is still emerging, the comparative data from the 4-isomer and the general principles outlined herein offer a robust starting point for structural elucidation. The diverse biological activities of related imidazole compounds underscore the therapeutic potential of this scaffold, warranting further investigation and development.

References

Methodological & Application

Application Notes: Synthesis and Potential Applications of Schiff Bases Derived from 2-(1H-imidazol-1-yl)benzaldehyde

Introduction